![molecular formula C17H20N2OS B602220 N,N-dimethyl-3-(5-oxophenothiazin-10-yl)propan-1-amine CAS No. 146-21-4](/img/structure/B602220.png)
N,N-dimethyl-3-(5-oxophenothiazin-10-yl)propan-1-amine
Overview
Description
Scientific Research Applications
Toxicology and Overdose Effects
Promazine sulfoxide has been associated with toxicities following overdose. In a retrospective review of 156 patients who experienced single-substance acute oral overdoses with promazine, three cases were reported:
Quantification Methods
Researchers have proposed a method for simultaneous quantification of promazine hydrochloride and its sulfoxide derivative. Derivative UV-spectrophotometry allows the quantification of promazine hydrochloride in the presence of sulfoxide, and vice versa. Mathematical parameters are established to generate derivative spectra of these analytes . The quantification of sulfoxide specifically involves applying third-derivative spectra based on measurements of the amplitude at 342–344 nm .
Controlled Drug Delivery Systems
Promazine sulfoxide may find applications in controlled drug delivery systems. Topical drug delivery, in particular, offers benefits such as preventing changes in plasma concentrations, gastric pH alterations, and first-pass metabolism in the liver. Compared to oral and injectable drug delivery, topical systems can enhance drug efficacy and minimize systemic side effects .
properties
IUPAC Name |
N,N-dimethyl-3-(5-oxophenothiazin-10-yl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-18(2)12-7-13-19-14-8-3-5-10-16(14)21(20)17-11-6-4-9-15(17)19/h3-6,8-11H,7,12-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHDHDWHIWBNHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2S(=O)C3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301021656 | |
Record name | Promazine sulfoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301021656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Promazine 5-sulfoxide | |
CAS RN |
146-21-4 | |
Record name | Promazine sulfoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301021656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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